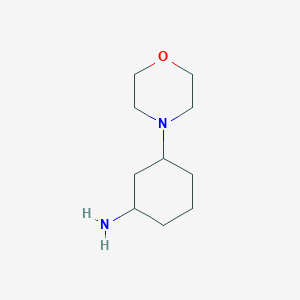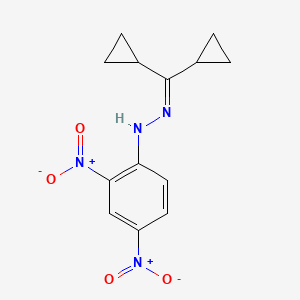
N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline: is an organic compound characterized by its unique structure, which includes dicyclopropylmethylidene and dinitroaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with dicyclopropylmethylideneamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant and stable colors.
Mecanismo De Acción
The mechanism of action of N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
- N-(dicyclopropylmethylideneamino)-2,4-dinitrobenzene
- N-(dicyclopropylmethylideneamino)-2,4-dinitrotoluene
- N-(dicyclopropylmethylideneamino)-2,4-dinitrophenol
Comparison: Compared to similar compounds, N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline exhibits unique properties due to the presence of both dicyclopropylmethylidene and dinitroaniline groups. These structural features contribute to its distinct reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential in scientific research and industrial applications highlight its uniqueness.
Propiedades
Número CAS |
7327-86-8 |
|---|---|
Fórmula molecular |
C13H14N4O4 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
N-(dicyclopropylmethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H14N4O4/c18-16(19)10-5-6-11(12(7-10)17(20)21)14-15-13(8-1-2-8)9-3-4-9/h5-9,14H,1-4H2 |
Clave InChI |
FLAXELVFNLHDMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


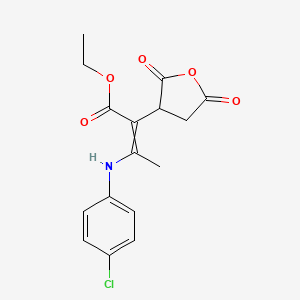
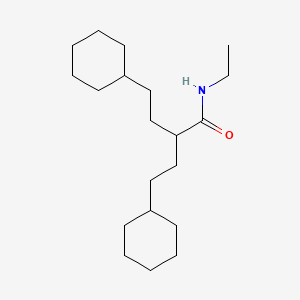
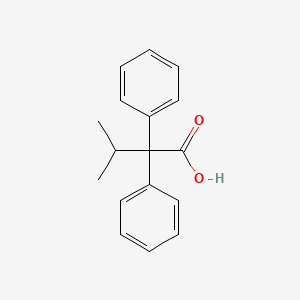
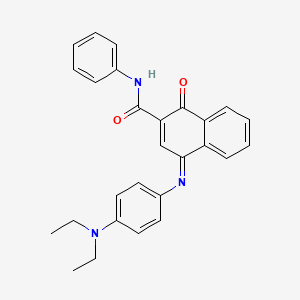
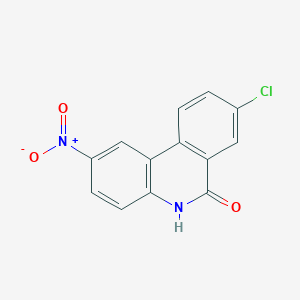
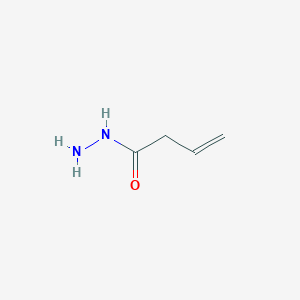


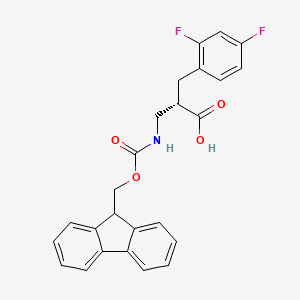
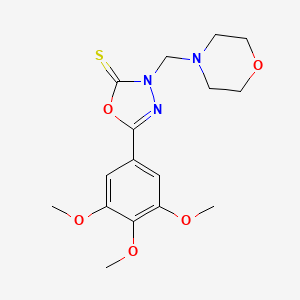
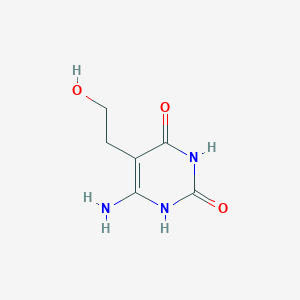
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)

